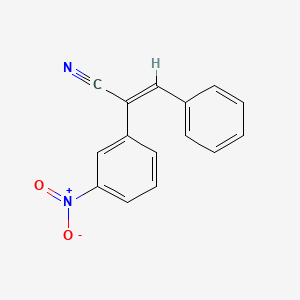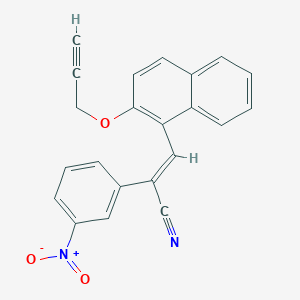![molecular formula C21H30Cl2N2O2 B4155816 3-morpholin-4-yl-N-[(2-prop-2-enoxynaphthalen-1-yl)methyl]propan-1-amine;dihydrochloride](/img/structure/B4155816.png)
3-morpholin-4-yl-N-[(2-prop-2-enoxynaphthalen-1-yl)methyl]propan-1-amine;dihydrochloride
概要
説明
3-morpholin-4-yl-N-[(2-prop-2-enoxynaphthalen-1-yl)methyl]propan-1-amine;dihydrochloride is a complex organic compound with potential applications in various scientific fields. This compound features a naphthyl group, an allyloxy group, a morpholinyl group, and a propanamine backbone, making it a versatile molecule for research and industrial purposes.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-morpholin-4-yl-N-[(2-prop-2-enoxynaphthalen-1-yl)methyl]propan-1-amine;dihydrochloride typically involves multiple steps:
Formation of the Allyloxy Group: The allyloxy group can be introduced via the Williamson Ether Synthesis, where an alkyl halide reacts with an alkoxide under nucleophilic substitution (SN2) conditions.
Attachment of the Naphthyl Group: The naphthyl group can be introduced through Friedel-Crafts alkylation, where an alkyl halide reacts with naphthalene in the presence of a Lewis acid catalyst.
Formation of the Morpholinyl Group: The morpholinyl group can be synthesized by reacting an amine with an epoxide, forming a morpholine ring.
Final Assembly: The final compound is assembled by linking the naphthyl, allyloxy, and morpholinyl groups to the propanamine backbone through a series of nucleophilic substitution and condensation reactions.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity. This could include the use of continuous flow reactors, high-throughput screening of catalysts, and advanced purification techniques such as chromatography and crystallization.
化学反応の分析
Types of Reactions
3-morpholin-4-yl-N-[(2-prop-2-enoxynaphthalen-1-yl)methyl]propan-1-amine;dihydrochloride can undergo various chemical reactions, including:
Oxidation: The allyloxy group can be oxidized to form an epoxide or an aldehyde.
Reduction: The naphthyl group can be reduced to form a dihydronaphthalene derivative.
Substitution: The morpholinyl group can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.
Substitution: Nucleophiles such as sodium methoxide (NaOMe) and potassium tert-butoxide (KOtBu) can be used for substitution reactions.
Major Products Formed
Oxidation: Epoxides, aldehydes, and carboxylic acids.
Reduction: Dihydronaphthalene derivatives.
Substitution: Various substituted morpholine derivatives.
科学的研究の応用
3-morpholin-4-yl-N-[(2-prop-2-enoxynaphthalen-1-yl)methyl]propan-1-amine;dihydrochloride has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Medicine: Investigated for its potential therapeutic effects, including anti-inflammatory and anti-cancer properties.
Industry: Used in the development of new materials and chemical processes.
作用機序
The mechanism of action of 3-morpholin-4-yl-N-[(2-prop-2-enoxynaphthalen-1-yl)methyl]propan-1-amine;dihydrochloride involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound may interact with enzymes, receptors, and ion channels.
Pathways Involved: It may modulate signaling pathways related to inflammation, cell proliferation, and apoptosis.
類似化合物との比較
Similar Compounds
- **N-{[2-(methoxy)-1-naphthyl]methyl}-3-(4-morpholinyl)-1-propanamine
- **N-{[2-(ethoxy)-1-naphthyl]methyl}-3-(4-morpholinyl)-1-propanamine
Uniqueness
3-morpholin-4-yl-N-[(2-prop-2-enoxynaphthalen-1-yl)methyl]propan-1-amine;dihydrochloride is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and biological activity. The presence of the allyloxy group, in particular, allows for unique interactions and reactions that are not possible with methoxy or ethoxy analogs.
特性
IUPAC Name |
3-morpholin-4-yl-N-[(2-prop-2-enoxynaphthalen-1-yl)methyl]propan-1-amine;dihydrochloride | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H28N2O2.2ClH/c1-2-14-25-21-9-8-18-6-3-4-7-19(18)20(21)17-22-10-5-11-23-12-15-24-16-13-23;;/h2-4,6-9,22H,1,5,10-17H2;2*1H | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GVYPROBTSAYELX-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=CCOC1=C(C2=CC=CC=C2C=C1)CNCCCN3CCOCC3.Cl.Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H30Cl2N2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
413.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![2-{2-chloro-4-[(cyclohexylamino)sulfonyl]phenoxy}-N-(tetrahydro-2-furanylmethyl)acetamide](/img/structure/B4155735.png)
![3-chloro-N-cyclohexyl-4-[2-(4-methylpiperazin-1-yl)-2-oxoethoxy]benzenesulfonamide](/img/structure/B4155736.png)
![3-chloro-N-cyclohexyl-4-[2-oxo-2-(4-phenyl-1-piperazinyl)ethoxy]benzenesulfonamide](/img/structure/B4155738.png)
![3-(4-{[(4-methylphenyl)amino]sulfonyl}phenyl)-N-(tetrahydro-2-furanylmethyl)propanamide](/img/structure/B4155746.png)
![1-[(4-methoxy-3-methylphenyl)sulfonyl]-N-(tetrahydro-2-furanylmethyl)-4-piperidinecarboxamide](/img/structure/B4155760.png)
![1-[(4-methoxy-3-methylphenyl)sulfonyl]-N-[2-(phenylthio)phenyl]-4-piperidinecarboxamide](/img/structure/B4155774.png)

![(2E)-2-(2-fluorophenyl)-3-[4-(piperidin-1-yl)phenyl]prop-2-enenitrile](/img/structure/B4155789.png)

![(E)-3-[4-(diethylamino)-2-methoxyphenyl]-2-(3-nitrophenyl)prop-2-enenitrile](/img/structure/B4155808.png)

![N-[(2,6-dichlorophenyl)methyl]-1-propyltetrazol-5-amine](/img/structure/B4155813.png)
![N-cyclohexyl-2-[2-ethoxy-4-[(3-morpholin-4-ylpropylamino)methyl]phenoxy]acetamide;dihydrochloride](/img/structure/B4155817.png)
![({2-[(2-fluorobenzyl)oxy]-1-naphthyl}methyl)methylamine hydrochloride](/img/structure/B4155824.png)
